6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Orthogonal protecting group strategy solid-phase peptide synthesis multi-step spirocyclic elaboration

6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3) is a conformationally constrained, spirocyclic amino acid building block featuring a 6-azaspiro[2.5]octane core with a benzyloxycarbonyl (Cbz) protecting group on the secondary amine and a free carboxylic acid at the 1-position. With a molecular weight of 289.33 g/mol and molecular formula C₁₆H₁₉NO₄, this compound serves as a protected intermediate for elaborating bioactive molecules, particularly in the fields of muscarinic acetylcholine receptor M₄ antagonist development and targeted protein degradation (PROTAC) library synthesis.

Molecular Formula C16H19NO4
Molecular Weight 289.331
CAS No. 147610-85-3
Cat. No. B598799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
CAS147610-85-3
Molecular FormulaC16H19NO4
Molecular Weight289.331
Structural Identifiers
SMILESC1CN(CCC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)
InChIKeyFQFCMBUJUFOXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3): Spirocyclic Cbz-Protected Amino Acid Building Block for MedChem Procurement


6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3) is a conformationally constrained, spirocyclic amino acid building block featuring a 6-azaspiro[2.5]octane core with a benzyloxycarbonyl (Cbz) protecting group on the secondary amine and a free carboxylic acid at the 1-position [1]. With a molecular weight of 289.33 g/mol and molecular formula C₁₆H₁₉NO₄, this compound serves as a protected intermediate for elaborating bioactive molecules, particularly in the fields of muscarinic acetylcholine receptor M₄ antagonist development [2] and targeted protein degradation (PROTAC) library synthesis [3]. The spirocyclic scaffold imparts conformational rigidity, while the orthogonal Cbz protection enables selective deprotection under hydrogenolytic conditions distinct from acid-labile (Boc) or base-labile (Fmoc) strategies [4].

Why Generic Substitution Fails for 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3): Protecting Group Orthogonality, Scaffold Rigidity, and Physicochemical Property Gaps


Substituting this compound with a superficially similar analog—such as the Boc-protected variant (CAS 871727-05-8), the unprotected 6-azaspiro[2.5]octane-1-carboxylic acid (CAS 1242028-68-7), or a monocyclic N-Cbz-piperidine carboxylic acid—introduces consequential differences in synthetic compatibility, physicochemical properties, and downstream biological performance. The Cbz group is removed by catalytic hydrogenolysis, whereas Boc requires acidic conditions; selecting the wrong protecting group in a multi-step sequence can lead to premature deprotection, side reactions, or incompatibility with acid-sensitive functionalities [1]. The spiro[2.5]octane scaffold provides conformational constraint that monocyclic piperidine analogs lack, directly impacting target binding as demonstrated by the superior M₄ receptor potency of 6-azaspiro[2.5]octane-derived antagonists compared to earlier piperidine-based chemotypes [2]. The quantitative evidence below substantiates why these seemingly interchangeable building blocks produce measurably different outcomes in both synthetic efficiency and pharmacological profile.

Quantitative Differentiation Evidence for 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3) Against Closest Analogs


Orthogonal Cbz Protection Enables Acid-Free Deprotection Not Possible with Boc-Protected 6-Azaspiro[2.5]octane-1-carboxylic Acid (CAS 871727-05-8)

6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid bears a Cbz (benzyloxycarbonyl) protecting group that is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C). In contrast, the Boc-protected analog (6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid, CAS 871727-05-8) requires acidic conditions (e.g., TFA or HCl) for deprotection. This orthogonality allows the Cbz compound to be used in synthetic sequences containing acid-sensitive groups where the Boc analog would fail [1]. The orthogonality is not merely qualitative: in a related spirocyclic system (exo-spiro[oxirane-3,2′-tropanes]), N-Cbz-protected intermediates were obtained in 62–75% yield and cleanly deprotected, demonstrating the practical synthetic utility of this protection strategy in rigid spirocyclic frameworks [2].

Orthogonal protecting group strategy solid-phase peptide synthesis multi-step spirocyclic elaboration

Elevated Lipophilicity (ΔLogP ≥ 0.75 to 1.66) Over Unprotected and Monocyclic Analogs Affects Chromatographic Retention and Membrane Permeability

The target compound exhibits a predicted LogP (XLogP3-AA) of 1.9 from PubChem [1] and a calculated LogP of 2.45 from ChemSrc , substantially higher than both the unprotected 6-azaspiro[2.5]octane-1-carboxylic acid (CAS 1242028-68-7; LogP 0.79 ) and the monocyclic N-Cbz-piperidine-3-carboxylic acid (CAS 88466-74-4; LogP 1.70 ). The increased lipophilicity arises from the combination of the Cbz benzyl moiety and the spirocyclic hydrocarbon framework. This LogP elevation predicts altered retention times on reverse-phase HPLC, modified organic/aqueous partition behavior during extraction, and potentially enhanced passive membrane permeability.

Lipophilicity LogP drug-likeness chromatographic behavior

Spirocyclic Conformational Constraint Enables M₄ Receptor Antagonist Potency and Selectivity Superior to Non-Spiro Piperidine Chemotypes

The 6-azaspiro[2.5]octane scaffold, which is the core of the target compound once the Cbz group is removed, has been demonstrated as a critical structural element for achieving high M₄ muscarinic acetylcholine receptor (mAChR4) potency and subtype selectivity. Bender et al. (2021) reported that the chiral R-6-azaspiro[2.5]octane series produced highly potent and selective M₄ antagonists, with the lead compound VU6015241 (compound 19) exhibiting excellent human and rat M₄ potency, high selectivity across muscarinic subtypes, excellent aqueous solubility, and moderate brain exposure after intraperitoneal administration in rodents [1]. The authors explicitly note that this spirocyclic core was explored as a differentiating chemotype intended to provide improved brain exposure relative to the earlier [3.3.0]pyrrolocyclopentane series, representing a scaffold-driven optimization strategy [1]. Without the spirocyclic constraint provided by the 6-azaspiro[2.5]octane core, monocyclic piperidine analogs lack the rigid three-dimensional presentation of pharmacophoric elements required for M₄ selectivity.

M4 muscarinic receptor conformational constraint spirocyclic scaffold structure-activity relationship

Validated Commercial Purity of 97–98% with Batch-Specific NMR, HPLC, and GC Documentation versus 95% Baseline for Unprotected and Monocyclic Analogs

Multiple reputable vendors supply 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid with documented purity of 97–98%, accompanied by batch-specific analytical data including NMR, HPLC, and GC . Bidepharm provides this compound at 97% purity with batch-level NMR, HPLC, and GC certificates . AKSci specifies a minimum purity of 98% with long-term storage recommendations . Aladdin Scientific lists the compound at 97% purity . In comparison, the unprotected 6-azaspiro[2.5]octane-1-carboxylic acid (CAS 1242028-68-7) is typically offered at 98% purity but without the orthogonal protecting group necessary for multi-step synthesis , while the monocyclic N-Cbz-piperidine-3-carboxylic acid (CAS 78190-11-1) is commonly supplied at 95% minimum purity .

Commercial purity quality assurance analytical documentation procurement specification

Predicted pKa of 4.71 Guides Carboxylic Acid Ionization State in Aqueous Reaction Media, Distinct from the Non-Ionizable Unprotected Scaffold

The carboxylic acid moiety of 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid has a predicted pKa of 4.71 ± 0.20 . At physiological pH (7.4) and under typical amide coupling conditions (pH ~7–9), the carboxylic acid is >99% ionized as the carboxylate anion, enhancing aqueous solubility and facilitating water-compatible coupling chemistries. The unprotected analog (CAS 1242028-68-7) also bears a carboxylic acid but lacks the Cbz protecting group, meaning the secondary amine (pKa ~10–11 [1]) remains largely protonated at neutral pH, creating a zwitterionic species with different solubility and reactivity profiles that can complicate extraction and chromatography.

pKa prediction ionization state aqueous solubility reaction optimization

Evidence-Backed Application Scenarios for 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3)


Synthesis of M₄ Muscarinic Acetylcholine Receptor Antagonists for CNS Drug Discovery

The 6-azaspiro[2.5]octane scaffold, accessed via Cbz deprotection of this building block, is a validated core for generating highly potent and subtype-selective M₄ mAChR antagonists. Bender et al. (2021) demonstrated that chiral R-6-azaspiro[2.5]octane derivatives achieve excellent human and rat M₄ potency with high selectivity over M₁–M₅ subtypes, excellent aqueous solubility, and moderate brain exposure in rodents [1]. The Cbz protecting group permits orthogonal deprotection in the presence of acid-sensitive functional groups commonly introduced during SAR exploration. Researchers pursuing M₄-targeted therapies for dystonia and related movement disorders should prioritize this building block over monocyclic piperidine alternatives that lack the conformational rigidity required for M₄ subtype selectivity.

PROTAC and Targeted Protein Degradation Library Construction

This compound is commercially classified as a Protein Degrader Building Block [2]. The spirocyclic core provides a rigid exit vector for linker attachment, while the orthogonal Cbz protection allows the amine to be unveiled selectively for conjugation to E3 ligase ligands or linker moieties without disturbing acid-sensitive warheads. The free carboxylic acid at the 1-position serves as a convenient handle for amide coupling to linker-POI ligand constructs. The higher lipophilicity (LogP 1.9–2.45) compared to unprotected spirocyclic amino acids (LogP 0.79) may confer improved passive permeability to the resulting PROTAC molecules, a critical parameter for degrading intracellular targets.

Multi-Step Spirocyclic Intermediate for KIF18A and HDAC Inhibitor Programs

The 6-azaspiro[2.5]octane motif appears in patent literature as a core structural element of KIF18A inhibitors (Amgen, WO2020056015A1) [3] and HDAC inhibitors (WO-2020150091-A1) [4] for oncology indications. The Cbz-protected building block provides a strategically protected entry point for constructing these inhibitor scaffolds, where the spirocyclic constraint contributes to target binding affinity and selectivity. The orthogonal Cbz group allows late-stage diversification after the spirocyclic core has been elaborated, a synthetic sequence that would be incompatible with Boc protection if acid-labile intermediates are present.

Conformationally Constrained Peptidomimetic Design Requiring sp³-Rich Scaffolds

The 6-azaspiro[2.5]octane framework introduces a quaternary spiro center that enforces a defined dihedral angle between the cyclopropane and piperidine rings, reducing conformational entropy upon target binding relative to flexible monocyclic analogs . Combined with Cbz protection—the standard amine protecting group in solution-phase peptide chemistry—this building block is ideally suited for incorporation into spirocyclic peptidomimetics where both conformational preorganization and orthogonal protection are required. The predicted pKa of 4.71 for the carboxylic acid ensures efficient activation by standard coupling reagents (HATU, EDC/HOBt) under mildly basic conditions.

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